molecular formula C19H18N6O2 B12361970 1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro- CAS No. 84870-65-5

1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro-

Cat. No.: B12361970
CAS No.: 84870-65-5
M. Wt: 362.4 g/mol
InChI Key: HCOYTIPJLYJCDR-UHFFFAOYSA-N
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Description

1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro- is a complex organic compound with the molecular formula C19H18N6O2. It is known for its unique structural properties and potential applications in various scientific fields. The compound features a benzene ring substituted with nitrile, diethylamino, methyl, and nitro groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro- typically involves a multi-step process. One common method includes the diazotization of 4-(diethylamino)-2-methylaniline followed by coupling with 5-nitro-1,3-benzenedicarbonitrile. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency, reducing the risk of contamination and improving the overall yield. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrile derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems, is ongoing.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-methyl-
  • 1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-chloro-
  • 1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-bromo-

Uniqueness

Compared to similar compounds, 1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability .

Properties

CAS No.

84870-65-5

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-[[4-(diethylamino)-2-methylphenyl]diazenyl]-5-nitrobenzene-1,3-dicarbonitrile

InChI

InChI=1S/C19H18N6O2/c1-4-24(5-2)16-6-7-18(13(3)8-16)22-23-19-14(11-20)9-17(25(26)27)10-15(19)12-21/h6-10H,4-5H2,1-3H3

InChI Key

HCOYTIPJLYJCDR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N)C

Origin of Product

United States

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